5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione
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Overview
Description
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a furan ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the triazole and furan rings, which can form hydrogen bonds and π-π interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-Furan-2-yl-vinyl]-quinazolin-4(3H)-one: Similar structure with a quinazoline ring instead of a triazole ring.
2,6-bis((E)-2-(furan-2-yl)vinyl)-4-(azulen-1-yl)pyridine: Contains a pyridine ring and is used in electrochemical applications.
Uniqueness
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of the furan and triazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
5-[(E)-2-(furan-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H7N3OS/c13-8-9-7(10-11-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11,13)/b4-3+ |
InChI Key |
PXNVBQRVGJNMSA-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C2=NC(=S)NN2 |
Canonical SMILES |
C1=COC(=C1)C=CC2=NC(=S)NN2 |
Origin of Product |
United States |
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